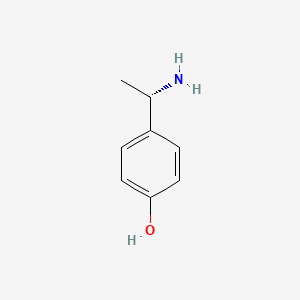

(S)-4-(1-Aminoethyl)phenol

説明

(S)-4-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (S)-4-(1-Aminoethyl)phenol is the enzyme transaminase . Transaminases are proteins that catalyze the transfer of an amino group from a donor molecule to a recipient molecule, playing a crucial role in the metabolism of amino acids.

Mode of Action

this compound interacts with its target, the transaminase enzyme, through a process known as transamination . The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water. Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Biochemical Pathways

The biochemical pathway affected by this compound is the transamination pathway . This pathway is essential for the metabolism of amino acids and the synthesis of proteins. The downstream effects of this pathway include the production of new amino acids, which can be used in various biological processes, including the synthesis of proteins and other biomolecules.

Result of Action

The result of the action of this compound is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is useful in the production of active pharmaceutical ingredients .

生化学分析

Biochemical Properties

(S)-4-(1-Aminoethyl)phenol plays a crucial role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and percentage conversion . These interactions are essential for the production of enantiomerically pure compounds used in pharmaceuticals.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with specific cell receptors, leading to changes in intracellular signaling cascades. These changes can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for transaminase enzymes, which catalyze its conversion to other compounds. This process involves the transfer of an amino group, leading to the formation of this compound. Additionally, the compound can inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels. For example, this compound can be converted to other chiral amines through enzymatic reactions, impacting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biochemical activity and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, influencing various cellular processes. For instance, its presence in the mitochondria may impact cellular respiration and energy production .

生物活性

(S)-4-(1-Aminoethyl)phenol, also known as this compound hydrobromide, is a chiral compound with significant biological activity. This article explores its interactions with biological systems, mechanisms of action, and potential therapeutic applications, supported by empirical research and case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 137.18 g/mol

- CAS Number : 221670-72-0

- Structure : The compound features a phenolic hydroxyl group and an aminoethyl side chain, which contribute to its unique reactivity and biological properties.

This compound primarily exhibits its biological activity through interactions with transaminase enzymes. It acts as a substrate in transamination reactions, which are crucial for amino acid metabolism. This compound has been shown to influence cellular functions by affecting signaling pathways and gene expression. Its interaction with engineered transaminases allows for the efficient conversion of substrates like 3'-hydroxyacetophenone into this compound with high enantiomeric purity.

Key Mechanisms:

- Transamination Reactions : Involved in amino acid metabolism.

- Gene Expression Modulation : Alters cellular signaling cascades, affecting cell growth and differentiation.

- Enzyme Interaction : Engages with specific receptors and enzymes, potentially leading to therapeutic effects.

Biological Activity

Research has highlighted several notable biological activities associated with this compound:

- Antioxidant Properties : Exhibits potential in scavenging free radicals, contributing to its neuroprotective effects.

- Neuroprotective Effects : Studies suggest that it may have therapeutic implications in neurological disorders due to its ability to modulate neurotransmitter levels .

- Cardiovascular Implications : Potential influence on cardiovascular health through modulation of enzyme activities related to heart function.

Applications in Medicinal Chemistry

This compound is valuable in the synthesis of active pharmaceutical ingredients due to its ability to participate in various organic reactions. Its high enantiomeric purity makes it particularly useful for synthesizing complex pharmaceuticals where stereochemistry is critical.

Synthesis Methods:

The synthesis typically involves biocatalytic processes using engineered transaminase polypeptides, which facilitate the conversion of substrates into the desired compound with high enantiomeric excess .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Neuroprotection :

- Researchers investigated its effects on neuronal cell lines, demonstrating a reduction in oxidative stress markers when treated with this compound.

- Results indicated enhanced cell viability and reduced apoptosis rates.

-

Cardiovascular Research :

- A study focused on the compound's effect on cardiac myocytes showed that it could modulate calcium signaling pathways, suggesting a protective role against ischemic damage.

-

Transaminase Interaction Study :

- Investigations into its binding affinity with various transaminases revealed that this compound could enhance enzyme activity under specific conditions, indicating potential applications in metabolic engineering.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-(1-Aminoethyl)phenol | Similar aminoethyl substitution | Different stereochemistry affecting reactivity |

| (S)-2-(1-Aminoethyl)phenol | Substituted at the ortho position | Potentially different biological activities |

| (S)-5-(1-Aminoethyl)phenol | Substituted at the para position | Variations in steric hindrance affecting synthesis |

| (R)-4-(1-Aminoethyl)phenol | Enantiomer of this compound | Opposite chirality leading to different properties |

科学的研究の応用

Pharmaceutical Development

(S)-4-(1-Aminoethyl)phenol is recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the development of compounds that enhance drug efficacy and specificity.

Key Applications:

- Neurological Drugs: It is used in the synthesis of drugs aimed at treating conditions like depression and anxiety.

- Building Block for Active Pharmaceutical Ingredients (APIs): This compound serves as a versatile building block for various amine-containing pharmaceuticals .

Biochemical Research

In biochemical studies, this compound plays a crucial role in understanding enzyme activity and protein interactions. It aids researchers in exploring biological processes that can lead to new therapeutic targets.

Research Highlights:

- Enzyme Activity Studies: The compound is utilized to investigate the mechanisms of action for certain enzymes, providing insights into metabolic pathways.

- Protein Interaction Analysis: It assists in the characterization of protein-ligand interactions, which is vital for drug discovery .

Material Science

This compound has potential applications in material science, particularly in the development of advanced materials with enhanced properties.

Material Innovations:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to improve thermal and mechanical properties, making it suitable for drug delivery systems .

- Nanomaterials: Research is ongoing to explore its role in creating nanostructures with specific functionalities .

Agricultural Chemistry

The compound is also being explored for its applications in agricultural chemistry, particularly in formulating agrochemicals.

Agrochemical Development:

- Pesticides: this compound can contribute to developing more effective and environmentally friendly pesticides .

- Fertilizers: Its potential use in enhancing nutrient uptake in plants is under investigation.

Diagnostic Applications

In diagnostics, this compound is being studied for its ability to aid in the detection of specific biomolecules associated with diseases.

Diagnostic Innovations:

- Assay Development: The compound is investigated for use in diagnostic assays that detect biomarkers related to various health conditions .

- Biosensors: Its incorporation into biosensors may enhance sensitivity and specificity in medical diagnostics .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Antidiabetic Activity

Research demonstrated that compounds derived from this compound exhibited substantial inhibition of α-amylase and α-glucosidase enzymes, suggesting potential applications in managing diabetes through dietary supplements or medications .

特性

IUPAC Name |

4-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。